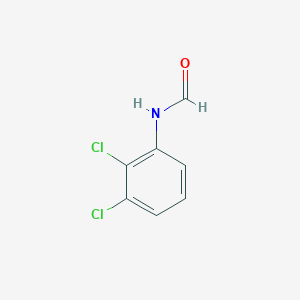

n-(2,3-Dichlorophenyl)formamide

Description

Contextualization of Formamides in Organic Synthesis and Chemical Sciences

Formamides are a fundamental class of organic compounds characterized by the -NHCHO group. They are widely recognized for their diverse applications in organic synthesis. epa.govwikipedia.org Formamides serve as important intermediates in the production of a wide array of chemicals, including pharmaceuticals and agrochemicals. epa.govchemicalbook.com They are also utilized as reagents in key chemical transformations such as the Vilsmeier-Haack reaction for aldehyde synthesis and in the formation of isocyanates and nitriles. epa.govrsc.org The polarity and high boiling point of simple formamides, like dimethylformamide (DMF), make them excellent solvents for a variety of chemical reactions. chemsrc.comwikipedia.org

The reactivity of the formamide (B127407) group allows for its conversion into various other functional groups, making it a valuable tool for chemists. epa.gov Methods for synthesizing formamides are numerous and include the formylation of amines using various reagents like formic acid or by catalytic processes involving carbon monoxide. epa.gov

Table 1: General Properties and Applications of Formamides

| Property/Application | Description |

| Functional Group | -NHCHO |

| Key Role | Synthetic intermediates, reagents, polar solvents. epa.govwikipedia.orgchemsrc.com |

| Common Reactions | Vilsmeier-Haack, isocyanate formation, nitrile synthesis. epa.govrsc.org |

| Industrial Relevance | Pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.com |

Significance of the 2,3-Dichlorophenyl Moiety in Chemical Structures

The 2,3-dichlorophenyl group is a significant structural motif in medicinal chemistry and materials science. The presence and positioning of chlorine atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Dichloroanilines, which are precursors to dichlorophenyl compounds, are used in the manufacturing of dyes and pesticides. chemicalbook.com

Specifically, the 2,3-dichloro substitution pattern creates a distinct electronic and steric environment. This specific arrangement is found in a number of pharmacologically active compounds. For instance, molecules containing the 2,3-dichlorophenyl moiety have been investigated as P2X(7) antagonists, which are targets for treating inflammatory diseases. wikipedia.org The moiety is also a key component in the synthesis of certain selective dopamine (B1211576) D3 receptor antagonists. The metabolic stability and potential for specific intermolecular interactions, such as halogen bonding, make the 2,3-dichlorophenyl group a valuable component for designing new therapeutic agents and functional materials. bldpharm.com

Overview of N-(2,3-Dichlorophenyl)formamide's Role in Advanced Chemical Investigations

While extensive research focusing solely on this compound is not widely published, its importance is evident from its use as a key building block in the synthesis of more complex and high-value molecules. It serves as a crucial intermediate, providing the foundational 2,3-dichlorophenylamine structure after a subsequent hydrolysis step.

One notable application is in the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a significant precursor for various active pharmaceutical ingredients (APIs). google.combuct.edu.cn For example, Cariprazine, an atypical antipsychotic, contains the 1-(2,3-dichlorophenyl)piperazine core. The synthesis of this core often begins with 2,3-dichloroaniline (B127971), which can be formylated to this compound as a step in a multi-step synthetic route. google.com

Furthermore, compounds incorporating the 2,3-dichlorophenyl group, derived from intermediates like this compound, have been explored for their potential as P2X(7) receptor antagonists. wikipedia.org The synthesis of novel aminotriazole-based antagonists has utilized the 2,3-dichlorophenyl moiety to explore structure-activity relationships for this therapeutic target. wikipedia.org

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The academic interest in this compound is primarily driven by its utility as a synthetic intermediate. Research efforts are generally focused on the development of efficient synthetic pathways to molecules that incorporate the 2,3-dichlorophenyl structural unit.

The main objectives of academic and industrial research involving this compound include:

Developing efficient syntheses: Creating streamlined and high-yield methods to produce this compound from readily available starting materials like 2,3-dichloroaniline. google.comresearchgate.net

Exploring its reactivity: Investigating the transformation of the formamide group in the presence of the dichlorinated ring to synthesize a variety of downstream products.

Facilitating drug discovery: Using this compound as a precursor to build libraries of novel compounds for screening against various biological targets, particularly in the areas of neuroscience and inflammation. wikipedia.orgbuct.edu.cn

Creating novel materials: The 2,3-dichlorophenyl group can be incorporated into polymers or other materials where its specific electronic and steric properties can be exploited.

While not a final product itself, the academic and industrial inquiry surrounding this compound underscores the critical role of versatile intermediates in advancing chemical and pharmaceutical sciences.

Data Tables

Table 2: Physicochemical Properties of this compound Note: Experimentally determined data for some properties of this compound are not widely available in the public domain. Properties of isomers are provided for context.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | - |

| Molecular Weight | 190.03 g/mol | - |

| CAS Number | Not explicitly found for this isomer. | - |

| Melting Point | Data not available. (Isomer N-(2,4-dichlorophenyl)formamide: 158-159 °C) | (29) |

| Boiling Point | Data not available. (Isomer N-(2,4-dichlorophenyl)formamide: 354.8 °C at 760 mmHg) | (2) |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELQAEOCHXJTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287390 | |

| Record name | n-(2,3-dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-47-5 | |

| Record name | NSC50861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,3-dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DICHLOROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N 2,3 Dichlorophenyl Formamide

Direct N-Formylation Reactions and Catalytic Systems

Direct N-formylation stands as a primary route for the synthesis of formamides, including N-(2,3-Dichlorophenyl)formamide. This process involves the introduction of a formyl group (-CHO) onto a nitrogen atom of a precursor amine, in this case, 2,3-dichloroaniline (B127971). The efficiency and selectivity of this transformation are heavily reliant on the chosen catalytic system and reaction conditions.

Heterogeneous and Homogeneous Catalysis in Formamide (B127407) Synthesis

Catalysis is pivotal in organic synthesis, offering pathways with lower activation energy and thereby increasing reaction rates. savemyexams.comyoutube.com In the context of formamide synthesis, both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: In this modality, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high catalyst activity and selectivity under mild conditions due to the accessibility of active sites. For instance, a novel amine-assisted route for the low-temperature homogeneous hydrogenation of CO to methanol (B129727) proceeds through the formation of formamide intermediates. nih.gov This process, catalyzed by species like K₃PO₄ and ruthenium pincer complexes, demonstrates the potential of homogeneous systems in transformations involving formamide synthesis. nih.gov

Heterogeneous Catalysis: Conversely, heterogeneous catalysts are in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. savemyexams.comyoutube.com The primary advantage lies in the ease of catalyst recovery and recycling, a significant benefit for industrial applications. youtube.com The mechanism involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the product. savemyexams.comidw-online.de Examples include the use of solid catalysts like iron in the Haber-Bosch process, which, while not formamide synthesis, illustrates the industrial power of this catalytic approach. savemyexams.com In formamide synthesis, solid acid catalysts or supported metal catalysts can be utilized to facilitate the reaction between an amine and a formyl source.

| Catalyst Type | Phase Relationship | Advantages | Disadvantages |

| Homogeneous | Catalyst and reactants are in the same phase (e.g., liquid) | High activity and selectivity, mild reaction conditions | Difficult to separate from the reaction mixture, potential for catalyst loss |

| Heterogeneous | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants) | Easy to recover and recycle, suitable for continuous flow processes | Can have lower activity compared to homogeneous systems, potential for surface fouling |

Green Chemistry Approaches to N-Formylation (e.g., Ultrasound-Promoted, Solvent-Free, Catalyst-Free Conditions)

In response to growing environmental concerns, green chemistry principles are increasingly being applied to N-formylation reactions. researchgate.net These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. researchgate.netacademie-sciences.fr

One notable approach is the use of ultrasound irradiation under solvent- and catalyst-free conditions. academie-sciences.fr This technique has been shown to be a convenient and environmentally benign methodology for the N-formylation of various amines at room temperature. The main advantages include milder and cleaner conditions, shorter reaction times, higher purity and yields, and simpler work-up procedures. academie-sciences.fr For example, the N-formylation of aniline (B41778) can proceed to completion under ultrasound irradiation, whereas the reaction shows minimal progress in its absence under the same conditions. academie-sciences.fr

Another green strategy involves conducting reactions under neat (solvent-free) conditions, often with just formic acid as the formylating agent. This method is highly efficient and chemoselective, avoiding the need for solvents or catalysts and simplifying product purification.

| Amine Substrate | Reaction Conditions | Time | Yield (%) | Reference |

| Aniline | Ultrasound, Formic Acid, Room Temp. | 1.5 h | 98 | academie-sciences.fr |

| p-Nitroaniline | Ultrasound, Formic Acid, Room Temp. | 2.0 h | 95 | academie-sciences.fr |

| Dibenzylamine | Ultrasound, Formic Acid, Room Temp. | 3.0 h | 90 | academie-sciences.fr |

| Aniline | Formic Acid, Neat, 80 °C | 30 min | 96 | |

| 4-Chloroaniline | Formic Acid, Neat, 80 °C | 40 min | 95 |

Application of Advanced Formylating Agents (e.g., N-Formylsaccharin in Mechanochemistry)

The development of novel formylating agents is crucial for efficient synthesis. N-formylsaccharin has emerged as a highly effective, inexpensive, and environmentally friendly solid reagent for formylation reactions. bohrium.commdpi.com Its use in mechanochemistry—chemical reactions induced by mechanical force—represents a significant advancement. nih.gov

This solvent-free approach, typically carried out in a ball mill, offers a rapid and user-friendly workup, making it beneficial for multi-step syntheses. bohrium.compreprints.org The reaction involves grinding the amine with N-formylsaccharin, often with a base like sodium bicarbonate added during the workup phase to purify the mixture. mdpi.com The methodology provides good to excellent yields for a wide range of primary and secondary amines. bohrium.com

| Amine Substrate | Reaction Time (minutes) | Yield (%) |

| Aniline | 30 | 99 |

| 4-Bromoaniline | 60 | 99 |

| 2-Fluoroaniline | 60 | 98 |

| Benzylamine | 30 | 99 |

| Dibenzylamine | 180 | 85 |

Data derived from mechanochemical formylation using N-formylsaccharin at 30 Hz. mdpi.com

N-Formylation via Carbon Dioxide and Hydrosilanes

Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 source, for N-formylation is a key goal in green and sustainable chemistry. rsc.orgrsc.org This transformation involves the reaction of an amine with CO₂ in the presence of a reducing agent, typically a hydrosilane. researchgate.net

The reaction mechanism is complex, proceeding through several possible pathways depending on the substrates and conditions. epfl.chresearchgate.netacs.org Key intermediates can include formoxysilanes or silylcarbamates. epfl.chresearchgate.net The process can be catalyzed by various systems, including organocatalysts, ionic liquids, and metal complexes, which activate the hydrosilane and facilitate the reduction of CO₂. rsc.orgresearchgate.net For instance, in situ monitoring has revealed that for certain amines, a silylcarbamate intermediate forms, which is then directly reduced by the hydrosilane to yield the N-formylated product. epfl.ch

Modified Leuckart Reaction for Substituted Formamides

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones, traditionally using ammonium (B1175870) formate (B1220265) or formamide at high temperatures. wikipedia.org Modern modifications have sought to accelerate this process and broaden its applicability.

Accelerated Leuckart Reaction Procedures and Conditions for N-(1-(2,3-Dichlorophenyl)-4,4-dimethylpent-1-en-3-yl)formamide

While specific data for the 2,3-dichloro isomer is not detailed in the provided literature, an accelerated Leuckart reaction has been successfully applied to the synthesis of the closely related compound, N-[1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-3-yl]formamide. google.comgoogle.com This improved method significantly reduces the long reaction times associated with the traditional Leuckart reaction, from hours to mere minutes. google.com

The accelerated procedure involves reacting the corresponding ketone, 1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-one, with a mixture of formic acid and formamide at a specific molar ratio and an elevated temperature. google.com

| Reactant | Reagents | Temperature | Time | Yield | Reference |

| 1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-one | Formic acid, Formamide | 188-190 °C | 10 min | 70% | google.comgoogle.com |

This accelerated process demonstrates a significant improvement in efficiency for synthesizing complex substituted formamides, a methodology that could be adapted for the this compound target. The resulting formamide can then be hydrolyzed, for instance using hydrochloric acid in methanol under heat, to yield the corresponding primary amine. google.comgoogle.com

Scope and Limitations of the Accelerated Leuckart Reaction for Dichlorophenyl-Substituted Ketones

The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. wikipedia.org This reaction typically requires high temperatures, often exceeding 165 °C, and can be plagued by long reaction times. wikipedia.org An "accelerated" version of the Leuckart reaction has been developed to improve yields and reduce processing times, making it more attractive for industrial applications. mdpi.com

The scope of the Leuckart reaction is broad, applicable to a wide range of ketones, including those with aromatic substituents. mdpi.comresearchgate.net For dichlorophenyl-substituted ketones, the reaction would proceed via the initial formation of an iminium ion, followed by reduction. The presence of electron-withdrawing chloro-substituents on the phenyl ring can influence the reactivity of the ketone carbonyl group. While the reaction is generally applicable to substituted ketones, certain limitations exist.

Scope:

Applicability: The reaction is suitable for converting dichlorophenyl-substituted ketones to the corresponding primary amines, which can be precursors or related to this compound.

Improved Yields: Modifications, such as the addition of formic acid or catalysts like magnesium chloride, can enhance the yield which might otherwise be low when using only formamide. wikipedia.org

High Molecular Weight Ketones: The reaction has been successfully applied to ketones of high molecular weight, suggesting its utility for complex structures incorporating the dichlorophenyl moiety. mdpi.com

Limitations:

High Temperatures: The reaction necessitates high thermal conditions (120-185 °C), which can lead to thermal decomposition of sensitive substrates or products. wikipedia.orgmdpi.com

Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all, which could be a factor for ortho-substituted dichlorophenyl ketones.

Byproduct Formation: The formation of N-formyl derivatives as byproducts is common, and sometimes these are the desired intermediates. scribd.com However, controlling the reaction to selectively yield the primary amine versus the formamide can be challenging.

Reaction Time: Despite "accelerated" protocols, the reaction can still require several hours, which is a drawback compared to more modern catalytic methods. mdpi.com

| Parameter | Condition/Observation | Reference |

| Reagents | Formamide, Ammonium Formate, Formic Acid | wikipedia.org |

| Temperature | 120 °C - >185 °C | wikipedia.orgmdpi.com |

| Catalysts | Ammonium sulfate, Magnesium chloride | wikipedia.org |

| Known Issues | Long reaction times, thermal decomposition, byproduct formation | mdpi.comscribd.com |

Synthesis of Analogues and Derivatives Incorporating the this compound Scaffold

The N-(2,3-dichlorophenyl) moiety is a key structural feature in various biologically active molecules. The synthesis of analogues and derivatives often involves building upon this core scaffold through various chemical strategies.

Modular Synthetic Approaches to Structurally Related Dichlorophenyl Amides

Modular synthesis allows for the rapid generation of diverse chemical libraries by combining different building blocks in a systematic fashion. This approach is highly valuable for creating analogues of this compound.

Modern synthetic methods enable the modular assembly of amides through various coupling strategies. For dichlorophenyl amides, a common approach involves the coupling of 2,3-dichloroaniline with a variety of carboxylic acids or their activated derivatives.

Key Modular Strategies:

Amide Coupling Reactions: Standard peptide coupling reagents can be used to connect 2,3-dichloroaniline with a diverse pool of carboxylic acids.

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of 2,3-dichlorophenyl halides with various primary and secondary amides, providing a versatile route to N-aryl amides. manchester.ac.uk

Multi-component Reactions: Reactions like the Ugi or Passerini reactions can incorporate 2,3-dichloroaniline or a related isocyanide to rapidly build complex amide structures from multiple simple starting materials.

These modular approaches offer significant advantages in synthesizing libraries of dichlorophenyl amides for structure-activity relationship (SAR) studies, allowing for systematic variation of the acyl portion of the molecule while retaining the core dichlorophenyl scaffold.

Radiochemical Synthesis of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide Derivatives for Research Applications

The N-(2,3-dichlorophenyl)piperazine substructure is a crucial component of the atypical antipsychotic drug aripiprazole (B633) and related research compounds. nih.gov Radiochemical synthesis of these derivatives is essential for their use as radioligands in Positron Emission Tomography (PET) imaging, which allows for the non-invasive study of neurotransmitter systems in the brain. nih.gov

A study detailed the ¹¹C-labeling of two selective dopamine (B1211576) D₃ receptor ligands, which are derivatives of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide. nih.gov The radiosynthesis involved the O-methylation of the corresponding des-methyl precursors using [¹¹C]methyl iodide.

The synthesis provides the target radiotracers in a timeframe suitable for the short half-life of Carbon-11 (20.4 minutes), with high radiochemical purity and specific radioactivity, making them viable for PET imaging studies. nih.gov

| Compound | Precursor | Labeling Agent | Reaction Conditions | Radiochemical Yield (EOB) | Specific Radioactivity (GBq/µmol) | Reference |

| [¹¹C]1 | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-hydroxy-2-naphthalenecarboxamide | [¹¹C]CH₃I | tBuOK/HMPA | 13% | 74 ± 37 | nih.gov |

| [¹¹C]2 | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-2-benzofurancarboxamide | [¹¹C]CH₃I | KOH/DMSO | 26% | 74 ± 37 | nih.gov |

One-Pot Reaction Strategies for Formamide Preparation

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies can be envisioned or have been developed for the synthesis of N-aryl formamides, including this compound.

One potential method involves the direct formylation of 2,3-dichloroaniline. This can be achieved using various formylating agents in a single step. For instance, refluxing an amine with formic acid is a direct method for producing formamides. nih.gov

Another sophisticated one-pot approach involves sequential reactions, such as a metal-catalyzed C-N bond formation followed by a subsequent transformation. For example, a one-pot Fischer indolisation followed by a copper-catalyzed N-arylation has been developed for the synthesis of N-arylindoles, demonstrating the power of sequential one-pot methods in constructing complex nitrogen-containing heterocycles. nih.gov Similar strategies combining C-N bond formation with a formylation step could provide an efficient route to this compound and its derivatives. One-pot procedures that combine biocatalysis with chemocatalysis, such as combining an amination step with a Buchwald-Hartwig N-arylation, are also emerging as powerful tools for synthesizing N-arylamines. manchester.ac.uk

Advanced Spectroscopic and Structural Characterization of N 2,3 Dichlorophenyl Formamide

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-(2,3-Dichlorophenyl)formamide is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands allows for the identification of the key structural features of the molecule.

A prominent feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3200-3300 cm⁻¹. This band is indicative of the secondary amide group present in the molecule. The C=O stretching vibration of the amide I band is one of the most intense absorptions, generally observed in the 1650-1680 cm⁻¹ range. Its precise position can provide information about hydrogen bonding and electronic effects within the molecule.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the dichlorophenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations are anticipated in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. Analysis of related chlorinated aromatic compounds helps in assigning these specific vibrations. For instance, studies on dichlorophenyl derivatives show characteristic absorptions in these regions that correlate well with the expected structure. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C=C Aromatic Stretch | 1450 - 1600 |

| N-H Bend (Amide II) | 1520 - 1570 |

| C-N Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the aromatic ring and the C-Cl bonds are expected to produce strong Raman signals.

The vibrational modes observed in the Raman spectrum of related compounds, such as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, show characteristic bands for the dichlorophenyl group. researchgate.net The ring breathing mode of the substituted benzene (B151609) ring is a particularly strong and characteristic Raman band, often found near 1000 cm⁻¹. The symmetric C-Cl stretching vibrations also give rise to intense peaks in the Raman spectrum, providing clear evidence for the chloro-substitution pattern. The C=O stretch, while strong in IR, may be weaker in the Raman spectrum.

Correlation of Experimental Vibrational Modes with Theoretical Predictions

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.gov DFT methods allow for the computation of the vibrational frequencies and intensities of a molecule's normal modes. mdpi.com

For molecules like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can predict the vibrational spectrum with a high degree of accuracy. researchgate.net By comparing the calculated frequencies with the experimental FT-IR and Raman bands, a detailed and reliable assignment of each vibrational mode can be made. This correlation helps to resolve ambiguities in spectral interpretation, especially in complex regions with overlapping bands. Such theoretical studies on related chlorinated phenylamides have demonstrated excellent agreement between the scaled theoretical wavenumbers and the experimental values, confirming the assignments of the various stretching, bending, and torsional modes of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in this compound can be elucidated.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides detailed information about the proton environments. The spectrum is expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), and the three aromatic protons on the dichlorophenyl ring.

The formyl proton typically appears as a singlet or a doublet (due to coupling with the NH proton) in the downfield region, around 8.0-8.5 ppm. The amide proton also gives a signal in the downfield region, often as a broad singlet around 8.5-9.5 ppm, with its chemical shift being sensitive to solvent and concentration.

The three aromatic protons will appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The specific splitting pattern and chemical shifts are dictated by the substitution pattern of the chlorine atoms. Based on data from the closely related isomer N-(3,4-dichlorophenyl)formamide, the aromatic protons are expected in this range. rsc.org For the 2,3-dichloro isomer, one would anticipate a doublet of doublets and a triplet, reflecting the coupling between adjacent protons on the ring. The proton at C6 would likely be the most downfield of the aromatic signals due to the deshielding effect of the adjacent amide group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 8.0 - 8.5 | s or d |

| NH | 8.5 - 9.5 | br s |

| Aromatic H | 7.0 - 8.0 | m |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the formamide (B127407) group is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. chemicalbook.com The carbons of the dichlorophenyl ring will appear in the aromatic region, from approximately 120 to 140 ppm. The two carbons directly bonded to the chlorine atoms (C2 and C3) will have their chemical shifts significantly influenced by the electronegative halogens. The carbon attached to the nitrogen atom (C1) will also be shifted downfield. The remaining aromatic carbons (C4, C5, C6) will have shifts characteristic of their position relative to the substituents. Data from N-(3,4-dichlorophenyl)formamide shows aromatic carbon signals between 120 and 138 ppm, which serves as a reliable reference for the 2,3-dichloro isomer. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| C1 (C-N) | 135 - 140 |

| C2, C3 (C-Cl) | 130 - 135 |

| C4, C5, C6 | 120 - 130 |

Advanced NMR Techniques for Conformational and Electronic Insights (e.g., spin-spin coupling constants)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the conformational preferences and electronic environment of this compound. One of the key parameters derived from NMR is the spin-spin coupling constant (J-coupling), which provides information about the connectivity and dihedral angles between adjacent atoms. libretexts.orgpharmacy180.com The magnitude of the coupling constant, typically measured in Hertz (Hz), is independent of the applied magnetic field strength. libretexts.org

For formamides, the rotation around the amide bond (C-N) is a critical aspect of their conformational dynamics. researchgate.net The energy barrier for this rotation can be determined using dynamic NMR experiments. researchgate.net In formamide itself, the barrier to rotation is approximately 18 kcal/mol. researchgate.net This rotational barrier is influenced by the electronic nature of the substituents on both the phenyl ring and the formyl group.

The analysis of coupling constants, such as ³J (three-bond coupling), can reveal the relative orientation of protons. For instance, the coupling constants between vicinal protons on an aromatic ring can provide information about the substitution pattern. In the case of this compound, the coupling patterns of the aromatic protons would be complex due to the presence of the two chlorine atoms.

Furthermore, advanced NMR techniques like two-dimensional (2D) NMR, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-bond and through-space correlations, respectively. ipb.pt These experiments would be invaluable in assigning the proton and carbon signals and in determining the preferred conformation of the molecule in solution. ipb.pt For example, a NOESY experiment could reveal the proximity between the N-H proton and specific protons on the dichlorophenyl ring, thereby providing evidence for a particular rotational isomer.

| NMR Parameter | Information Gained | Typical Values/Observations |

| Spin-Spin Coupling Constants (J-coupling) | Connectivity and dihedral angles between nuclei. libretexts.orgpharmacy180.com | Vicinal proton coupling (³J) on sp³ carbons: 6-8 Hz. libretexts.org Vicinal vinylic protons: 0-18 Hz depending on cis/trans geometry. libretexts.org |

| Rotational Energy Barriers (from Dynamic NMR) | Energy required for rotation around specific bonds, like the amide bond. researchgate.net | For formamide, the barrier is ~18 kcal/mol. researchgate.net |

| 2D NMR (COSY, NOESY) | Through-bond and through-space correlations between nuclei. ipb.pt | Used for signal assignment and determination of solution-state conformation. ipb.pt |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. chemguide.co.ukslideshare.net When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org

The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule. libretexts.org For amides, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. libretexts.org In the case of this compound, key fragments would likely arise from the loss of the formyl group (-CHO), the chlorine atoms, or cleavage of the amide bond. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum, with more stable ions typically leading to more abundant peaks. libretexts.org For instance, the formation of a stable acylium ion ([RCO]⁺) is a common feature in the mass spectra of carbonyl compounds. libretexts.org

Solid-State Structural Analysis through X-ray Crystallography

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding Networks

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.org For this compound and related compounds, hydrogen bonding and halogen bonding are particularly significant. researchgate.netnih.gov The N-H group of the amide functionality is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of N-H···O hydrogen bonds, which often link molecules into chains or more complex networks. researchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions also play a role in stabilizing the crystal structure. researchgate.net The presence of chlorine atoms in this compound introduces the possibility of halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.govrsc.org These interactions, along with potential Cl···Cl contacts, can significantly influence the supramolecular architecture. researchgate.net For instance, in chloro-substituted pyrazin-2-amine copper(I) bromide complexes, C–Cl∙∙∙Br–Cu halogen bonding interactions were observed. mdpi.com

Examination of Polymorphism and Phase Transformations in Dichlorophenyl-Substituted Formamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. nih.govresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism in dichlorophenyl-substituted formamides involves crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify and characterize different crystal forms. researchgate.net X-ray diffraction is the primary tool for identifying polymorphs, as each form will have a unique unit cell and crystal packing. researchgate.net Phase transformations between polymorphs can be studied as a function of temperature or pressure, providing insights into their relative thermodynamic stabilities. researchgate.net For example, a study on a dichlorinated piperazine-2,5-dione derivative revealed two polymorphs with different molecular conformations, one of which underwent a reversible phase transition upon cooling. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (a normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,3 Dichlorophenyl Formamide

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structures of chemical compounds. For N-(2,3-dichlorophenyl)formamide and related molecules, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), 6-31+G**, 6-311++G(d,p)), have been instrumental in elucidating its properties. researchgate.netmdpi.comnih.govnih.gov

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

Theoretical geometry optimization of this compound and similar formamides reveals the most stable three-dimensional arrangement of its atoms. mdpi.com These calculations are performed for the molecule in the gas phase and can also be extended to simulate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov Studies on related N-arylformamides have shown that the planarity of the molecule and the orientation of the formamide (B127407) group relative to the dichlorophenyl ring are key conformational features. mdpi.comconicet.gov.ar The internal rotation around the C-N amide bond is a significant factor, with a rotational barrier that can be influenced by the solvent polarity. researchgate.net For instance, in N-benzhydrylformamides, DFT calculations have been used to determine the low-energy conformations and the energy barriers associated with the rotation of different molecular fragments. mdpi.com The presence of ortho-substituents, such as the chlorine atoms in this compound, can introduce steric interactions that influence the conformational preferences. mdpi.com

Table 1: Selected Optimized Geometric Parameters of a Related Dichlorophenyl Acetamide

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-Cl (ortho) | 1.74 |

| C-Cl (meta) | 1.73 |

| C-N | 1.35 |

| C=O | 1.22 |

| N-H | 1.01 |

| Bond Angles | |

| C-C-Cl (ortho) | 120.5 |

| C-C-Cl (meta) | 119.8 |

| C-N-C | 125.4 |

| O=C-N | 124.6 |

| H-N-C | 117.3 |

Note: Data is for 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, a structurally similar compound, calculated using DFT/B3LYP/6-311G(d,p). researchgate.net The exact values for this compound may vary.

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

DFT calculations are employed to predict the vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net For example, the characteristic N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. nih.gov Similarly, the C=O stretching frequency is a prominent feature. esisresearch.org These theoretical predictions are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.netmdpi.com Studies on similar molecules like N-(2,4-dichlorophenyl)benzamide have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. mdpi.commalayajournal.org A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.netsemanticscholar.org For this compound and related compounds, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.combhu.ac.in In many aromatic amides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO may be distributed over the entire molecule or specific electron-withdrawing groups. malayajournal.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Dichlorophenyl Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Energy Gap (ΔE) | 3.558 |

Note: Data is for 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com The values for this compound will differ.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. wikipedia.orgwisc.edu It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov For amides, NBO calculations can quantify the resonance interaction between the nitrogen lone pair and the carbonyl π* orbital, which is responsible for the planarity of the amide group and the rotational barrier around the C-N bond. wikipedia.org This analysis also provides information on the hybridization of atomic orbitals and the charge distribution within the molecule. researchgate.netnih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are valuable for predicting reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.inresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, and positive potential near the hydrogen atoms, particularly the N-H proton. bhu.ac.inresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Prediction of Non-Linear Optical Properties (e.g., First Hyperpolarizability)

Computational methods, particularly DFT, are used to predict the non-linear optical (NLO) properties of molecules. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.netresearchgate.net Molecules with large β values are of interest for applications in optoelectronics and photonics. mdpi.com The calculation of β is sensitive to the chosen DFT functional and basis set. mdpi.com For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. nih.gov While this compound itself may not be a strong NLO material, theoretical calculations can provide an estimate of its potential and guide the design of related molecules with improved NLO characteristics. researchgate.net

Table 3: Calculated First Hyperpolarizability of a Related Compound

| Compound | First Hyperpolarizability (β) (x 10-30 esu) |

| N-(2,4-Dichlorophenyl)benzamide | Value not explicitly stated, but noted as an attractive object for future NLO studies |

Note: The specific value for this compound would require dedicated calculations. The reference suggests that related structures have potential NLO properties. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. While specific MD studies focusing exclusively on this compound are not extensively documented, the principles of this methodology can be understood from simulations of related N-aryl amides and protein systems. nih.govacs.orgresearchgate.net

An MD simulation of this compound would model the movement of each atom in the molecule by numerically solving Newton's equations of motion. This would reveal the accessible conformations of the molecule, primarily focusing on the rotation around the amide C-N bond and the C-N bond connecting the phenyl ring to the formamide group. The dichlorophenyl group introduces significant steric hindrance and electronic effects that would dictate the preferred rotational angles (dihedrals) and the energy barriers between different conformational states.

Key insights from such a simulation would include:

Conformational Isomers: Identification of the most stable conformers (rotamers) and the energy differences between them. For instance, the planarity of the amide group relative to the phenyl ring would be a key feature.

Rotational Barriers: Calculation of the energy required to rotate around the C-N bonds, which provides information on the molecule's flexibility.

Solvent Effects: Understanding how different solvent environments influence the conformational preferences through explicit or implicit solvent models in the simulation.

Vibrational Dynamics: Analysis of atomic fluctuations and vibrational modes, which can be correlated with spectroscopic data.

For example, MD simulations of the human aryl hydrocarbon receptor have been used to identify conformational changes that occur upon ligand binding. nih.gov Similarly, simulations have been employed to understand the dynamics of protein backbones and side chains, providing insights into flexibility and conformational transitions. acs.org A similar approach for this compound would illuminate its intrinsic dynamic properties, which are crucial for understanding its reactivity and interactions.

Mechanistic Pathways Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formylation of amines.

Characterization of Transition States and Reaction Intermediates in Formylation and Related Reactions

The synthesis of this compound typically involves the formylation of 2,3-dichloroaniline (B127971). Computational methods allow for the detailed characterization of the reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.govyoutube.comresearchgate.net

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. youtube.com DFT calculations can optimize the geometry of these fleeting structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.govyoutube.com

For the formylation of 2,3-dichloroaniline, a computational study would model the nucleophilic attack of the amine nitrogen onto the formylating agent's carbonyl carbon. This would likely proceed through a tetrahedral intermediate, which could then eliminate a leaving group to form the final amide product. DFT calculations would provide the optimized 3D structures and energies of the starting aniline (B41778), the formylating agent, the tetrahedral intermediate, and the final this compound product, as well as the transition states connecting them.

Calculation of Activation Energies and Reaction Rate Coefficients

Once the energies of the reactants and transition states are calculated, the activation energy (Ea) for the reaction can be determined as the energy difference between them. youtube.com This is a critical parameter for understanding reaction kinetics.

Activation Energy (Ea): The energy barrier that reactants must overcome to transform into products. A lower activation energy implies a faster reaction.

Free Energy of Activation (ΔG‡): A more thermodynamically complete measure that includes entropic effects and is used to calculate reaction rates. It is the difference in Gibbs free energy between the transition state and the reactants. youtube.com

| Reaction System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Formamide decomposition on silica (B1680970) | DFT | ~14.4 |

| O(3P) with CH2=CHCH2F | CCSD(T)//M06-2X | 3.04 - 63.58 (pathway dependent) |

| Basic Hydrolysis of Formamide | Ab initio | 23.4 |

These values illustrate how computational chemistry can quantify the energy barriers for various chemical transformations. The calculated activation energies can then be used within Transition State Theory (TST) to estimate reaction rate coefficients, providing a direct link between theoretical calculations and experimental kinetics.

Theoretical Studies of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of aromatic compounds, this is particularly relevant for electrophilic aromatic substitution. While the formylation of an aniline is a nucleophilic substitution at the nitrogen atom, theoretical principles of regioselectivity are crucial if considering other reactions involving the dichlorophenyl ring.

Computational methods can predict the most likely site for electrophilic attack on the this compound ring by analyzing the electronic structure of the molecule. rsc.orgnih.govresearchgate.net Methods to predict regioselectivity include:

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) often indicates the regions of a molecule most susceptible to electrophilic attack.

Calculated Charge Distribution: Mapping the electrostatic potential (MEP) or calculating atomic charges can identify electron-rich (nucleophilic) sites. researchgate.net

Stability of Intermediates: Calculating the relative energies of the possible sigma-complex intermediates formed during substitution can determine the preferred reaction pathway. nih.govnih.gov

For this compound, the formamido group (-NHCHO) is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. A computational study would be necessary to resolve the competing influences of these substituents and predict the most reactive positions on the aromatic ring for a given electrophilic reaction. Modern computational tools can predict the outcome of such reactions with high accuracy. rsc.org

Computational Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules or surfaces is key to predicting its behavior in various environments. Computational models can provide detailed insights into these non-covalent interactions. chemrxiv.orgnih.gov

Adsorption Studies on Various Substrates (e.g., Amorphous Silica Surface)

The interaction of amide-containing molecules with mineral surfaces like silica (SiO2) is of great interest. While direct studies on this compound are lacking, extensive research on formamide adsorption on amorphous silica provides a strong foundation for understanding the expected behavior. rsc.org

DFT calculations have shown that formamide adsorbs onto hydroxylated silica surfaces primarily through hydrogen bonding between the formamide's carbonyl oxygen (C=O) and the surface silanol (B1196071) (Si-OH) groups. rsc.org The amine group (NH2) of formamide can also act as a hydrogen bond donor to surface oxygen atoms.

For this compound, the adsorption mechanism would be influenced by:

The Formamide Moiety: The primary interaction would still be expected to occur via hydrogen bonding involving the amide group, similar to formamide.

The Dichlorophenyl Group: This bulky, electron-withdrawing group would introduce steric hindrance, potentially limiting the molecule's ability to orient itself optimally for interaction with the surface. It would also engage in weaker van der Waals interactions with the silica. The chlorine atoms could also participate in halogen bonding.

The table below, based on data for related molecules, illustrates typical adsorption energies (Ead) calculated using DFT, which quantify the strength of the surface-molecule interaction. researchgate.net

| Adsorbate/Surface System | Adsorption Energy (Ead) (kcal/mol) | Type of Interaction |

| Aniline on Montmorillonite | -8.76 | Physisorption |

| Ethionamide on Graphene | -2.55 | Weak Physisorption |

| Ethionamide on Ga-doped Graphene | -36.66 | Stronger Interaction |

These studies show that adsorption energies can vary significantly depending on the specific molecule and surface. researchgate.net A computational study of this compound on amorphous silica would precisely quantify these interactions, revealing the most stable adsorption geometries and the electronic changes that occur upon binding. Density of States (DOS) analysis could further show how the electronic properties of the molecule and the surface are altered by the interaction.

Molecular Docking and Binding Affinity Calculations for Chemical Interactions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and materials science for understanding and predicting the interactions between a ligand and a target biomolecule, such as a protein or nucleic acid. For this compound, molecular docking studies can provide valuable insights into its potential biological activity by identifying likely macromolecular targets and characterizing the nature of the intermolecular interactions at the atomic level.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of structurally related compounds. For instance, research on other molecules containing a dichlorophenyl moiety has demonstrated the utility of molecular docking in elucidating potential mechanisms of action. These studies often reveal that the dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within the binding pockets of proteins.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be optimized using quantum chemical methods. A target protein would be selected based on a hypothesized mechanism of action or through screening of protein databases. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: Using software such as AutoDock Vina, a search algorithm would be employed to explore the conformational space of the ligand within the binding site of the receptor. mdpi.comsemanticscholar.org This process generates a series of possible binding poses.

Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity, typically in kcal/mol. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's amino acid residues.

The results of such a study could be presented in a table format, as shown below, illustrating the predicted binding affinities and key interactions with hypothetical protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Biomolecular Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interactions |

| Dihydrofolate Reductase (DHFR) | 1DLS | -9.0 | Asp 21, Ser 59, Tyr 22 | Hydrogen bonds, Halogen bonds |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu 83, Phe 80, Asp 86 | Hydrophobic interactions, Hydrogen bond |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.8 | Leu 718, Val 726, Ala 743 | Hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes only, based on docking studies of similar compounds. mdpi.comsemanticscholar.orgnih.gov

The insights gained from molecular docking and binding affinity calculations can guide further experimental studies to validate the predicted biological activity of this compound and to explore its potential applications in medicinal chemistry.

Quantum Chemical Approaches to Atmospheric Oxidation Mechanisms Involving Formamides

The atmospheric fate of volatile organic compounds is largely determined by their reactions with oxidizing species, primarily the hydroxyl radical (•OH). Quantum chemical methods are powerful tools for investigating the mechanisms and kinetics of these reactions at a molecular level. For this compound, such studies can predict its atmospheric lifetime and identify potential degradation products.

Theoretical investigations into the atmospheric oxidation of formamides and related aromatic compounds have established common reaction pathways. nih.govrsc.org The reaction of this compound with •OH is expected to proceed via two main channels:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the formyl group (-CHO) or from the N-H group. The formyl hydrogen is particularly susceptible to abstraction.

•OH Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/6-311++G(d,p)), can be used to model the potential energy surface for these reaction pathways. nih.gov These calculations provide the geometries of reactants, transition states, and products, as well as their corresponding energies.

From the calculated energy barriers, reaction rate constants can be determined using Transition State Theory (TST). The atmospheric lifetime (τ) of this compound with respect to its reaction with •OH can then be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the calculated total rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of hydroxyl radicals.

Table 2: Hypothetical Calculated Rate Constants and Atmospheric Lifetime for the Reaction of this compound with •OH at 298 K

| Reaction Channel | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (%) |

| H-abstraction (from -CHO) | 1.5 x 10⁻¹² | 60 |

| H-abstraction (from -NH) | 0.5 x 10⁻¹² | 20 |

| •OH addition (to ring) | 0.5 x 10⁻¹² | 20 |

| Total Rate Constant | 2.5 x 10⁻¹² | 100 |

| Atmospheric Lifetime | ~4.6 days |

Note: The data in this table is hypothetical and for illustrative purposes. The atmospheric lifetime is calculated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.

These theoretical studies are crucial for assessing the environmental impact of compounds like this compound, providing data that can be used in atmospheric models to predict air quality and the long-range transport of pollutants.

Investigation of Reaction Mechanisms and Kinetics Relevant to N 2,3 Dichlorophenyl Formamide

Detailed Mechanistic Pathways of N-Formylation Reactions

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is the key step in the synthesis of N-(2,3-Dichlorophenyl)formamide from 2,3-dichloroaniline (B127971). nih.gov The mechanism of this transformation can vary significantly depending on the formylating agent and the reaction conditions employed.

Various catalytic systems have been developed to facilitate the N-formylation of aromatic amines like 2,3-dichloroaniline, often utilizing formic acid or its derivatives as the formyl source. The catalyst's role is typically to activate the formylating agent, making it more susceptible to nucleophilic attack by the amine.

Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H), have demonstrated high efficiency. nih.govnih.gov The proposed mechanism involves the protonation of the carbonyl oxygen of formic acid by the catalyst's acidic site (SO₃H). This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine. A subsequent dehydration step yields the final formamide (B127407) product. nih.govnih.gov The magnetic nature of these catalysts allows for easy recovery and reuse for multiple cycles without significant loss of activity. nih.govnih.gov

Table 1: Comparison of Catalysts in N-Formylation Reactions

| Catalyst | Reactants | Key Mechanistic Feature | Advantages |

|---|---|---|---|

| Sulfonic acid functionalized magnetic nanoparticles (NP@SO₃H) | Primary aromatic amines, Formic acid | Activation of formic acid via protonation of the carbonyl group by the SO₃H active site. nih.gov | High yield, mild reaction conditions, catalyst is easily recoverable and reusable. nih.govnih.gov |

| Melamine-trisulfonic acid (MTSA) | Amines, Formic acid | Protonation of formic acid by the catalyst, followed by nucleophilic attack from the amine. nih.gov | Solvent-free conditions, excellent yields for various anilines. nih.gov |

| Ruthenium on a Metal-Organic Framework (Ru/MFM-300(Cr)) | Carbonyl compounds, CO₂, H₂, NH₃ | Integrates reductive amination and CO₂ fixation; the framework confines substrates, promoting selectivity. nih.govresearchgate.net | Direct synthesis from CO₂, high selectivity for a wide range of substrates. nih.govresearchgate.net |

| Single-site Cobalt on a Metal-Organic Framework (DUT-5-CoH) | Amines, CO₂, Phenylsilane (B129415) | Formation of a cobalt-formate intermediate which then reacts with the amine. rsc.org | High efficiency for various amines, catalyst can be recycled multiple times. rsc.org |

| Bimetallic AuPd–Fe₃O₄ Nanoparticles | Secondary amines, Methanol (B129727), O₂ | Oxidative reaction where methanol is the formyl source, generating formaldehyde (B43269) (HCHO) as an intermediate. nih.gov | Efficient at room temperature, catalyst is recyclable due to magnetic support. nih.gov |

This table provides a summary of different catalytic systems and their mechanisms for N-formylation.

In other systems, such as those using 2-chloro-4,6-dimethoxy acs.orgwikipedia.orgepfl.chtriazine (CDMT), a catalyst like 4-(dimethylamino)pyridine (DMAP) is used. The reaction proceeds through a one-pot process to yield formamides in nearly quantitative amounts. nih.gov Metal-organic frameworks (MOFs) have also emerged as highly effective catalysts. For instance, a ruthenium-supported MOF, Ru/MFM-300(Cr), facilitates the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO₂ fixation. nih.govresearchgate.net The porous structure of the MOF plays a crucial role by confining the substrates, which enhances selectivity towards the formamide product. researchgate.net

Ultrasound irradiation has been recognized as an effective physical method to promote chemical reactions, including N-formylation. academie-sciences.frnih.gov This technique accelerates reactions by the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates transient, localized hotspots with immense temperatures and pressures. academie-sciences.fr

In the context of N-formylation of amines with formic acid, ultrasound provides the necessary energy for the cleavage of C-OH and N-H bonds. This facilitates the elimination of a water molecule in what is likely a concerted mechanism, leading to the formation of the N-formamide. academie-sciences.fr This method is considered a green chemistry approach as it often proceeds under solvent- and catalyst-free conditions at room temperature, offering high yields in shorter reaction times compared to conventional heating. academie-sciences.fr While no reaction might be observed upon simple heating of an amine and formic acid, the introduction of ultrasound can drive the reaction to completion swiftly. academie-sciences.fr The application of ultrasound has also been noted in other reactions involving organometallic reagents. wikipedia.org

Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 source, for N-formylation is a key area of green chemistry research. nih.govrsc.orgrsc.org In these reactions, a reducing agent, typically a hydrosilane such as phenylsilane (PhSiH₃), is required to reduce the CO₂. epfl.ch The reaction mechanism is complex and involves fast chemical equilibria, with several possible pathways depending on the substrates and conditions. acs.orgepfl.chacs.org

Three primary pathways have been proposed:

Pathway 1 (Direct Formoxysilane Formation): This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. acs.orgepfl.ch This intermediate then reacts with the amine to produce the formamide. This route is generally favored for amines with low basicity and in the absence of a catalyst. acs.orgepfl.chacs.org

Pathway 2 (Amine-Assisted Formoxysilane Formation): In the presence of a base catalyst or a more nucleophilic amine, the amine can activate the hydrosilane. This is followed by CO₂ insertion to form the formoxysilane. acs.orgepfl.ch Base-stabilized carbamate (B1207046) salts can play a role in this activation. acs.org

Pathway 3 (Silylcarbamate Intermediate): Strongly nucleophilic amines can form a stable adduct with CO₂. This adduct then reacts with the hydrosilane to form a silylcarbamate intermediate. epfl.chresearchgate.net This intermediate can be directly reduced by excess hydrosilane to the formamide product or can proceed to form formoxysilanes as in Pathway 2 if hydrosilane is not in excess. acs.orgepfl.chresearchgate.net

The specific pathway taken can be influenced by the choice of catalyst, solvent, and the nature of the amine. acs.orgrsc.orgresearchgate.net For instance, some reactions can proceed without a catalyst, where the solvent itself plays a crucial role in promoting the interaction between the amine, hydrosilane, and CO₂. rsc.org

Mechanistic Understanding of Reductive Transformations

N-arylformamides like this compound can serve as intermediates in reductive processes, most notably in the synthesis of secondary amines.

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce amines, using reagents like formamide or ammonium (B1175870) formate (B1220265). wikipedia.orgsciencemadness.orgmdpi.com The reaction typically requires high temperatures. wikipedia.orgsciencemadness.org While it directly produces amines from carbonyl compounds, the mechanism involves formamide intermediates, making it relevant to the transformations of this compound.

Two main mechanistic routes are considered, depending on the reagent used:

Ammonium Formate Route: When ammonium formate is heated, it dissociates into formic acid and ammonia (B1221849). sciencemadness.orgacs.org Ammonia acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated by formic acid, leading to the elimination of water and the formation of an iminium ion (or a related carbocation). wikipedia.orgsciencemadness.org The formate ion then acts as a hydride donor, reducing the iminium ion to the final amine, releasing CO₂ in the process. wikipedia.orgsciencemadness.org

Formamide Route: Formamide itself can act as the nucleophile, attacking the carbonyl carbon. wikipedia.orgsciencemadness.org A subsequent dehydration step forms an N-formyl derivative. wikipedia.orgsciencemadness.org Water, produced in the reaction, can hydrolyze some formamide into ammonium formate, which then acts as the reducing agent, transferring a hydride to the N-formyl intermediate and ultimately leading to the amine after hydrolysis. wikipedia.orgsciencemadness.org

Table 2: Key Steps in the Leuckart Reaction Mechanism

| Reagent | Step 1: Nucleophilic Attack | Step 2: Intermediate Formation | Step 3: Reduction | Final Product |

|---|---|---|---|---|

| Ammonium Formate | Ammonia attacks the carbonyl carbon. sciencemadness.org | An iminium ion is formed after dehydration. wikipedia.orgsciencemadness.org | Formate ion donates a hydride to the iminium ion. wikipedia.org | Amine |

| Formamide | Formamide attacks the carbonyl carbon. wikipedia.orgsciencemadness.org | An N-formyl derivative is formed after dehydration. wikipedia.orgsciencemadness.org | Formate (from hydrolysis of formamide) acts as a reducing agent. wikipedia.orgsciencemadness.org | Formamide (hydrolyzed to amine) |

This table outlines the generalized mechanistic steps for the two primary pathways of the Leuckart reaction.

Hydrogenation Mechanisms of Formamide Intermediates

The catalytic hydrogenation of formamides is a critical reaction, particularly in the context of CO₂ utilization where formamides are key intermediates in the synthesis of methanol from CO₂ and amines. frontiersin.orgdntb.gov.uaosti.govosti.gov The hydrogenation of a formamide intermediate can proceed via two competing pathways, leading to different products. frontiersin.orgdntb.gov.uaosti.govresearchgate.net

The two main pathways are:

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway leads to the formation of methanol and the regeneration of the original amine. The initial step is the hydrogenation of the formamide to a hemiaminal intermediate. This intermediate then undergoes C-N bond cleavage to release the amine and a formaldehyde intermediate, which is further hydrogenated to methanol. frontiersin.orgresearchgate.net

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway results in the N-methylation of the amine. The hemiaminal intermediate, instead of C-N cleavage, undergoes dehydration (C-O cleavage) to form an imine intermediate. Subsequent hydrogenation of this imine yields the N-methylated amine. frontiersin.orgresearchgate.net

The selectivity between these two pathways is highly dependent on the catalyst and reaction conditions. dntb.gov.uaosti.gov Many standard hydrogenation catalysts tend to favor the deoxygenative pathway, leading to N-methylation. frontiersin.orgosti.gov However, it has been shown that the addition of a base can shift the selectivity towards deaminative hydrogenation (C-N cleavage). The base is thought to deprotonate the hemiaminal intermediate, which inhibits the dehydration step required for the formation of the N-methylated product. frontiersin.orgdntb.gov.uaresearchgate.net

Chemoselective Hydrogenolysis Mechanisms

Chemoselective hydrogenolysis is a crucial transformation for functionalized molecules like this compound, as it allows for the selective cleavage of specific bonds while preserving others. For this compound, the primary points of reactivity for hydrogenolysis are the carbon-chlorine (C-Cl) bonds on the aromatic ring and the amide bond of the formamide group.